molecular formula C11H10Cl2O3 B3317155 Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate CAS No. 95652-74-7

Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate

Cat. No. B3317155
CAS RN: 95652-74-7
M. Wt: 261.1 g/mol
InChI Key: UJWNTEMUBXPDGJ-UHFFFAOYSA-N
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Description

“Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate” is a chemical compound with the linear formula C11H8Cl2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s also an intermediate in the synthesis of the drug Sertraline .

properties

IUPAC Name

methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWNTEMUBXPDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.00 g (6.80 mmole) of dichlorobenzene and 0.72 g (7.14 mmole) of succinic anhydride were suspended in 3 ml of dichloroethane and 1.36 g (10.2 mmole) of aluminum chloride powder were added. The mixture was then stirred at 60° C. for 3 hours. At the end of this time, the reaction mixture was ice-cooled and 1 N aqueous hydrochloric acid was added. The mixture was then extracted with methylene chloride. The organic extract was washed with a saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure. The resulting residue was dissolved in 30 ml of methanol, and 0.20 ml of an aqueous solution of sulfuric acid was added. The solution was then heated under reflux for 2 hours, after which the reaction mixture was cooled to room temperature, poured into water and then extracted with diethyl ether. The organic extract was washed with a saturated aqueous solution of sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride, in that order, and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using a gradient elution method, with mixtures of hexane and diethyl ether ranging from 17:3 to 7:3 by volume as the eluent, to obtain 0.25 g (yield 14%) of the title compound as pale orange crystals.
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1 g
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14%

Synthesis routes and methods III

Procedure details

1.00 (6.80 mmole) of dichlorobenzene and 0.72 g (7.14 mmole) of succinic anhydride were suspended in 3 ml of dichloroethane and 1.36 g (10.2 mmole) of aluminum chloride powder were added. The mixture was then stirred at 60° C. for 3 hours. At the end of this time, the reaction mixture was ice-cooled and 1 N aqueous hydrochloric acid was added. The mixture was then extracted with methylene chloride. The organic extract was washed with a saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure. The resulting residue was dissolved in 30 ml of methanol, and 0.20 ml of an aqueous solution of sulfuric acid was added. The solution was then heated under reflux for 2 hours, after which the reaction mixture was cooled to room temperature, poured into water and then extracted with diethyl ether. The organic extract was washed with a saturated aqueous solution of sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride, in that order, and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using a gradient elution method, with mixtures of hexane and diethyl ether ranging from 17:3 to 7:3 by volume as the eluent, to obtain 0.25 g (yield 14%) of the title compound as pale orange crystals.
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0.72 g
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1.36 g
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3 mL
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14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate

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